molecular formula C8H10IN3O3S B12752027 2(1H)-Pyrimidinone, 4-amino-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-5-iodo-, (2S-trans)- CAS No. 149819-54-5

2(1H)-Pyrimidinone, 4-amino-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-5-iodo-, (2S-trans)-

Cat. No.: B12752027
CAS No.: 149819-54-5
M. Wt: 355.16 g/mol
InChI Key: DPXBMYJQASAVRO-WDSKDSINSA-N
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Description

Oxathiolan, 5IC-(-)-alpha is a sulfur-containing heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural properties and potential applications. This compound is part of the broader class of oxathiolanes, which are known for their biological and chemical significance. The presence of both oxygen and sulfur atoms in the ring structure imparts unique reactivity and stability characteristics to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of oxathiolan, 5IC-(-)-alpha typically involves the construction of the 1,3-oxathiolane ring. One common method is the (3+2)-cycloaddition reaction between thioketones and acetylenedicarboxylic acid. This reaction is performed in a one-pot process, yielding the desired product in high efficiency . Another approach involves the selective N-glycosylation of carbohydrate precursors at the C-1 position, which allows for the stereoselective formation of the oxathiolane ring .

Industrial Production Methods: Industrial production of oxathiolan, 5IC-(-)-alpha often relies on scalable synthetic routes that ensure high yield and purity. The use of catalytic processes and optimized reaction conditions, such as the presence of Lewis acids or enzymes, can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Oxathiolan, 5IC-(-)-alpha undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the oxathiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxathiolane ring into more reduced sulfur-containing compounds.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur or oxygen atoms act as nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various alkylated or acylated derivatives .

Scientific Research Applications

Oxathiolan, 5IC-(-)-alpha has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of oxathiolan, 5IC-(-)-alpha involves its interaction with specific molecular targets. The sulfur and oxygen atoms in the ring structure can form strong bonds with various biological molecules, influencing their activity. For example, in antiviral applications, the compound can inhibit viral replication by interfering with the function of viral enzymes .

Comparison with Similar Compounds

Oxathiolan, 5IC-(-)-alpha can be compared with other similar compounds, such as:

The uniqueness of oxathiolan, 5IC-(-)-alpha lies in its balanced reactivity and stability, making it a versatile compound for various applications.

Properties

CAS No.

149819-54-5

Molecular Formula

C8H10IN3O3S

Molecular Weight

355.16 g/mol

IUPAC Name

4-amino-1-[(2S,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-5-iodopyrimidin-2-one

InChI

InChI=1S/C8H10IN3O3S/c9-4-1-12(8(14)11-7(4)10)5-3-16-6(2-13)15-5/h1,5-6,13H,2-3H2,(H2,10,11,14)/t5-,6-/m0/s1

InChI Key

DPXBMYJQASAVRO-WDSKDSINSA-N

Isomeric SMILES

C1[C@H](O[C@@H](S1)CO)N2C=C(C(=NC2=O)N)I

Canonical SMILES

C1C(OC(S1)CO)N2C=C(C(=NC2=O)N)I

Origin of Product

United States

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